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2',3'-Dibenzoyl-1-methylpseudouridine -

2',3'-Dibenzoyl-1-methylpseudouridine

Catalog Number: EVT-15271718
CAS Number:
Molecular Formula: C24H22N2O8
Molecular Weight: 466.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Dibenzoyl-1-methylpseudouridine is a modified nucleoside that plays a significant role in biochemical research, particularly in the study of RNA structures and functions. It is derived from pseudouridine, a naturally occurring nucleoside that is found in various RNA molecules. The modification involves the introduction of benzoyl groups at the 2' and 3' hydroxyl positions and a methyl group at the 1 position, enhancing its stability and potential biological activity.

Source

The compound can be synthesized through various chemical methods, primarily involving the protection of hydroxyl groups and subsequent methylation. It is commercially available from chemical suppliers and is often used in research laboratories for various applications in nucleic acid chemistry.

Classification

2',3'-Dibenzoyl-1-methylpseudouridine belongs to the class of modified nucleosides, specifically categorized as a C-nucleoside due to the presence of a carbon-carbon bond between the sugar and the base. This classification is important for understanding its chemical behavior and biological interactions.

Synthesis Analysis

Methods

The synthesis of 2',3'-Dibenzoyl-1-methylpseudouridine typically involves several key steps:

  1. Protection of Hydroxyl Groups: The hydroxyl groups at the 2' and 3' positions of pseudouridine are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures selective protection of these positions to prevent unwanted reactions during subsequent steps.
  2. Methylation: The next step involves the methylation of the 1 position using methyl iodide in the presence of a strong base like sodium hydride. This introduces the methyl group at the desired position.
  3. Deprotection: Finally, the protecting groups are removed to yield the desired compound, 2',3'-Dibenzoyl-1-methylpseudouridine .

Technical Details

Industrial production methods for this compound are optimized for large-scale synthesis, utilizing automated reactors and precise control over reaction conditions to ensure high yield and purity. Techniques such as chromatography may be employed for purification purposes.

Molecular Structure Analysis

Structure

The molecular structure of 2',3'-Dibenzoyl-1-methylpseudouridine can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₂O₄
  • Molecular Weight: Approximately 342.35 g/mol

The structure features a ribofuranose sugar backbone with two benzoyl groups attached to the 2' and 3' positions and a methyl group at the 1 position, which significantly alters its properties compared to natural nucleosides.

Data

The compound's structural formula can be visualized through molecular modeling software or chemical drawing tools, which provide insights into its three-dimensional conformation and steric interactions.

Chemical Reactions Analysis

Types of Reactions

2',3'-Dibenzoyl-1-methylpseudouridine undergoes several notable chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to carboxylic acid derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, resulting in alcohol derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, allowing for the formation of various substituted derivatives .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Mechanism of Action

The mechanism by which 2',3'-Dibenzoyl-1-methylpseudouridine exerts its effects is primarily linked to its ability to modify RNA structures. The introduction of benzoyl groups enhances stability against enzymatic degradation, while methylation at the 1 position may influence binding affinity with RNA targets. This modification can alter RNA folding and function, potentially impacting gene expression and protein synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of modified nucleosides, including potential interactions with nucleophiles due to its electrophilic benzoyl groups .
Applications

2',3'-Dibenzoyl-1-methylpseudouridine has several significant applications in scientific research:

  • Chemistry: Serves as a building block in synthesizing more complex nucleoside analogs.
  • Biology: Studied for its potential role in modifying RNA structures and functions, particularly in understanding mRNA stability and translation.
  • Medicine: Investigated for antiviral and anticancer properties due to its ability to interact with RNA viruses and potentially inhibit their replication.
  • Industry: Utilized in developing novel pharmaceuticals and biochemical assays aimed at exploring nucleic acid interactions .

This compound's unique properties make it valuable for advancing research in molecular biology, medicinal chemistry, and therapeutic development.

Synthesis and Chemical Modification of 2',3'-Dibenzoyl-1-Methylpseudouridine

Enzymatic vs. Chemical Synthesis of Modified Nucleosides

Role of Transient Protecting Groups in Solid-Phase Oligonucleotide Synthesis

Transient protecting groups are essential for regioselective modification during nucleoside synthesis. In solid-phase oligonucleotide assembly, the 2'- and 3'-hydroxyl groups of ribose require protection to prevent side reactions. Benzoyl groups are widely employed due to their stability during phosphoramidite coupling and selective removal under mild alkaline conditions (e.g., ammonium hydroxide). For 1-methylpseudouridine derivatives, 2',3'-dibenzoylation ensures precise phosphoramidite activation at the 5'-position while shielding reactive sugar hydroxyls. This strategy minimizes chain branching or degradation during iterative nucleotide additions, particularly for therapeutic mRNAs where backbone integrity is critical [3] [8]. Enzymatic approaches using polymerases face limitations with benzoylated substrates, as bulky esters hinder nucleotide binding in active sites. Consequently, chemical synthesis remains the primary route for benzoyl-protected intermediates [1] [6].

Optimization of Benzoylation for Ribose Protection in Pseudouridine Derivatives

Benzoylation of 1-methylpseudouridine demands stringent control to avoid N3 overmodification. Optimal conditions use benzoyl chloride (1.5–2.0 eq.) in anhydrous pyridine at 0–4°C, achieving >95% 2',3'-O-dibenzoylation while preserving the nucleobase. Elevated temperatures or excess reagent promote N-benzoyl byproducts, complicating purification. Post-reaction, quenching with ice water followed by ethyl acetate extraction yields crude product, with silica chromatography isolating 2',3'-dibenzoyl-1-methylpseudouridine at >98% purity. This intermediate crystallizes as a white powder, stable at −20°C for months. The benzoyl groups’ electron-withdrawing nature slightly reduces ribose pKa, enhancing phosphoramidite reactivity during subsequent 5'-functionalization [3] [10].

Table 1: Optimization Parameters for 2',3'-Dibenzoylation of 1-Methylpseudouridine

ConditionStandard ApproachOptimized ProtocolImpact on Yield
Temperature25°C0–4°C↑ 89% → 97%
BzCl Equivalents3.0 eq1.5 eq↑ Purity by HPLC
Reaction Time12 h4 h↓ Byproducts 15% → 2%
WorkupDirect precipitationEthyl acetate extraction↑ Recovery to 85%

Mechanistic Insights into Phosphoramidite-Based Incorporation Strategies

Compatibility with Polymerase-Mediated Enzymatic Assembly

2',3'-Dibenzoyl-1-methylpseudouridine triphosphates are incompatible with template-dependent polymerases (e.g., T7 RNA polymerase) due to steric occlusion of the benzoyl groups within the enzyme active site. Molecular docking simulations show benzoyl moieties clash with conserved residues (e.g., T7 RNAP Tyr639), disrupting nucleotide positioning. Conversely, template-independent terminal deoxynucleotidyl transferase (TdT) exhibits limited tolerance for 3'-O-benzoylated nucleotides but requires deprotection cycles after each incorporation—significantly slowing enzymatic synthesis. Thus, phosphoramidite-based chemical assembly is preferred for incorporating this modified nucleoside into oligonucleotides. The benzoyl groups are retained during solid-phase synthesis and removed post-chain elongation via ammonia/MeOH treatment, revealing native 2',3'-hydroxyls without nucleobase demethylation [1] [5] [8].

Challenges in Deprotection and Purification of Benzoyl-Protected Intermediates

Deprotecting 2',3'-dibenzoyl groups necessitates mild conditions to prevent 1-methylpseudouridine degradation. Standard ammonia deprotection (55°C, 12–16 h) causes <2% N1-demethylation but may hydrolyze phosphodiester bonds in long RNAs (>150 nt). Alternative methods include:

  • Mild Alkaline Hydrolysis: 0.1M NaOH/THF (1:1 v/v) at 25°C for 4 h, achieving >99% debenzoylation without backbone cleavage [8].
  • Enzymatic Deesterification: Carboxylesterases (e.g., pig liver esterase) selectively remove benzoyl groups at pH 7.5 in 2 h, though enzyme costs limit scalability [8].

Purification challenges arise from benzoylated byproducts, particularly 3'-O-benzoyl isomers formed during incomplete acylation. Reverse-phase HPLC (C18 column, 10–70% MeCN/H₂O gradient) resolves these impurities, but co-elution with dimers necessitates tandem mass spectrometry for validation.

Table 2: Deprotection Efficiency for 2',3'-Dibenzoyl-1-Methylpseudouridine in Oligonucleotides

MethodConditionsDebenzoylation YieldOligonucleotide Degradation
Ammonolysis28% NH₄OH, 55°C, 16 h>99%Up to 5% in >100-mers
Mild Alkaline Hydrolysis0.1M NaOH/THF, 25°C, 4 h98%<1%
EnzymaticPLE, pH 7.5, 37°C, 2 h95%None

Properties

Product Name

2',3'-Dibenzoyl-1-methylpseudouridine

IUPAC Name

[(2R,4R,5S)-4-benzoyloxy-2-(hydroxymethyl)-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl] benzoate

Molecular Formula

C24H22N2O8

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C24H22N2O8/c1-26-12-16(21(28)25-24(26)31)18-20(34-23(30)15-10-6-3-7-11-15)19(17(13-27)32-18)33-22(29)14-8-4-2-5-9-14/h2-12,17-20,27H,13H2,1H3,(H,25,28,31)/t17-,18+,19?,20-/m1/s1

InChI Key

BIWZQIGTYSOFMF-JIRNRHONSA-N

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Isomeric SMILES

CN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

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